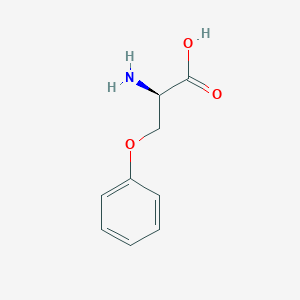

(R)-2-Amino-3-phenoxypropanoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBDLDSXPJLCFK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316222 | |

| Record name | O-Phenyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59123-23-8 | |

| Record name | O-Phenyl-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59123-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Phenyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 2 Amino 3 Phenoxypropanoic Acid

Enantioselective Synthesis Approaches

Enantioselective synthesis provides a direct pathway to the desired stereoisomer, often with high levels of purity. These methods typically involve the use of chiral catalysts, auxiliaries, or stereoselective reactions that control the formation of the chiral center.

Asymmetric Catalysis in Amino Acid Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral amino acids. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples detailing the asymmetric catalytic synthesis of (R)-2-Amino-3-phenoxypropanoic acid are not extensively documented in publicly available literature, the principles of asymmetric catalysis are broadly applicable. researchgate.net For instance, transition-metal catalysts, often complexed with chiral ligands, can facilitate enantioselective hydrogenations or carbon-carbon bond-forming reactions to establish the chiral center. google.com Organocatalysis, which uses small organic molecules as catalysts, also presents a viable strategy for the asymmetric synthesis of amino acids and their derivatives. google.com

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries are often derived from readily available natural sources like amino acids, camphor, or carbohydrates. researchgate.netnih.gov

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the amino or phenoxy group. For example, Evans auxiliaries, such as chiral oxazolidinones, are widely used to direct the stereoselective alkylation of enolates. researchgate.net A potential synthetic route could involve the acylation of an Evans auxiliary with a suitable propanoic acid derivative, followed by a diastereoselective reaction to introduce the desired functionality. The final step would be the cleavage of the chiral auxiliary to yield the enantiomerically enriched target compound.

Stereoselective Alkylation Strategies for α-Amino Acids

A potential route could start from L-alanine, which is a readily available and inexpensive chiral starting material. L-alanine can be converted to (S)-2-chloropropionic acid via a diazotization reaction with retention of configuration. elsevierpure.commdpi.comgoogle.com Subsequently, (S)-2-chloropropionic acid can undergo a Williamson ether synthesis with phenol (B47542) to yield (R)-2-phenoxypropanoic acid, a reaction that proceeds with inversion of stereochemistry. nih.gov The final and crucial step would be the stereoselective conversion of the carboxylic acid group of (R)-2-phenoxypropanoic acid into an amino group. The Curtius rearrangement is a suitable reaction for this transformation as it proceeds with complete retention of the stereochemistry of the migrating carbon. nih.govorganic-chemistry.orgnih.gov This rearrangement would convert an acyl azide, derived from (R)-2-phenoxypropanoic acid, into an isocyanate, which can then be hydrolyzed to the desired this compound.

Table 1: Proposed Stereoselective Synthesis of this compound

| Step | Reactants | Reagents | Product | Stereochemistry |

| 1 | L-Alanine | NaNO₂, HCl | (S)-2-Chloropropionic acid | Retention |

| 2 | (S)-2-Chloropropionic acid, Phenol | Base (e.g., NaOH) | (R)-2-Phenoxypropanoic acid | Inversion |

| 3 | (R)-2-Phenoxypropanoic acid | 1. SOCl₂ 2. NaN₃ 3. Heat 4. H₂O/H⁺ | This compound | Retention |

Chemoenzymatic and Biocatalytic Routes

Chemoenzymatic and biocatalytic methods offer environmentally benign and highly selective alternatives to traditional chemical synthesis. These approaches utilize enzymes or whole microorganisms to catalyze specific reactions, often with high enantioselectivity.

Enzymatic Resolution of Racemic Precursors

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted. Lipases are a common class of enzymes used for the resolution of racemic alcohols and esters. researchgate.netnih.govmdpi.comnih.gov

For the synthesis of this compound, a racemic mixture of 2-Amino-3-phenoxypropanoic acid or its ester derivative could be subjected to kinetic resolution using a lipase (B570770). For instance, a lipase could selectively hydrolyze the ester of the (L)-enantiomer, allowing for the separation of the unreacted (R)-ester. nih.gov Lipases from Candida and Pseudomonas species have shown efficacy in resolving racemic amino acid esters. nih.gov A study on the kinetic resolution of a structurally related compound, racemic 1-(isopropylamine)-3-phenoxy-2-propanol, demonstrated the effectiveness of Candida rugosa lipase. nih.gov

Table 2: Representative Lipase-Catalyzed Kinetic Resolution

| Substrate | Enzyme | Reaction Type | Product(s) |

| Racemic 2-Amino-3-phenoxypropanoic acid ester | Lipase (e.g., from Pseudomonas sp.) | Hydrolysis | This compound ester and (L)-2-Amino-3-phenoxypropanoic acid |

| Racemic 2-Amino-3-phenoxypropanoic acid | Lipase (e.g., from Candida antarctica) | Esterification | (L)-2-Amino-3-phenoxypropanoic acid ester and this compound |

Microbial Transformations in Chiral Amino Acid Production

Whole-cell microbial transformations can be employed for the production of chiral amino acids. Microorganisms possess a vast array of enzymes that can perform complex chemical transformations with high stereoselectivity. One strategy is the use of a coupled enzyme system within a microbe for the deracemization of a racemic amino acid. orgsyn.org This involves the oxidation of the D-amino acid to the corresponding α-keto acid by a D-amino acid oxidase, followed by the stereoselective transamination of the α-keto acid to the L-amino acid by an aminotransferase. orgsyn.org While not directly reported for this compound, this principle could be adapted using an L-amino acid oxidase and a transaminase that produces the (R)-enantiomer.

Another approach is the direct production of the desired amino acid through fermentation using engineered or naturally occurring microorganisms. For example, the epiphyte Pantoea agglomerans has been found to produce the peptide antibiotic 2-amino-3-(oxirane-2,3-dicarboxamido)-propanoyl-valine, which contains a modified amino acid. nih.govnih.gov This indicates the potential for microbial systems to synthesize complex and unusual amino acids. The screening of microbial strains for the ability to produce this compound or to resolve a racemic precursor could lead to a sustainable and efficient production method.

Classical Amino Acid Synthesis Adaptations

Classical methods for amino acid synthesis, while foundational, typically yield racemic mixtures, meaning they produce an equal amount of both (R) and (S) enantiomers. wikipedia.orgyoutube.com Consequently, their application to the synthesis of this compound necessitates modifications to accommodate the phenoxy substituent and, crucially, a subsequent resolution step to isolate the desired enantiomer.

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a two-step process that produces an α-amino acid from an aldehyde or ketone. wikipedia.orgnews-medical.net The general reaction involves the treatment of an aldehyde with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid. masterorganicchemistry.comorganic-chemistry.org

To synthesize 2-amino-3-phenoxypropanoic acid, the starting aldehyde would be 3-phenoxypropanal. The key steps are:

Iminium Formation : 3-Phenoxypropanal reacts with ammonia to form an imine. This is often done using ammonium (B1175870) chloride (NH₄Cl) which provides both ammonia and a mildly acidic environment. masterorganicchemistry.com

Aminonitrile Synthesis : A cyanide source, such as potassium cyanide (KCN), attacks the imine (or its protonated form, the iminium ion) to form the α-aminonitrile, 2-amino-3-phenoxypropanenitrile. wikipedia.orgmasterorganicchemistry.com

Hydrolysis : The nitrile group is then hydrolyzed, typically under strong acidic conditions (e.g., H₃O⁺), to a carboxylic acid, yielding a racemic mixture of (R)- and (S)-2-amino-3-phenoxypropanoic acid. masterorganicchemistry.com

The primary limitation of the classical Strecker synthesis is its lack of stereocontrol, resulting in a racemic product. wikipedia.org To obtain the pure (R)-enantiomer, asymmetric variations using chiral auxiliaries or catalysts can be employed, or the final racemic mixture must be resolved. masterorganicchemistry.com

Table 1: Strecker Synthesis for 2-Amino-3-phenoxypropanoic Acid

| Step | Starting Material | Key Reagents | Intermediate/Product | Stereochemistry |

|---|---|---|---|---|

| 1 | 3-Phenoxypropanal | Ammonia (or NH₄Cl) | 3-Phenoxypropan-1-imine | Achiral |

| 2 | 3-Phenoxypropan-1-imine | Potassium Cyanide (KCN) | 2-Amino-3-phenoxypropanenitrile | Racemic |

| 3 | 2-Amino-3-phenoxypropanenitrile | Acid (e.g., H₃O⁺), Heat | (R,S)-2-Amino-3-phenoxypropanoic acid | Racemic |

The Bucherer-Bergs reaction is another multicomponent reaction used to synthesize hydantoins from carbonyl compounds, potassium cyanide, and ammonium carbonate. wikipedia.orgorganic-chemistry.org These hydantoin (B18101) intermediates can then be hydrolyzed to produce the desired amino acids. nih.govencyclopedia.pub This method is often considered an alternative to the Strecker synthesis. organic-chemistry.org

For the synthesis of 2-amino-3-phenoxypropanoic acid, the modified Bucherer-Bergs reaction would proceed as follows:

Hydantoin Formation : 3-Phenoxypropanal is heated with potassium cyanide and ammonium carbonate in a solvent like aqueous ethanol. encyclopedia.pub This one-pot reaction forms 5-(phenoxymethyl)imidazolidine-2,4-dione (a hydantoin).

Hydrolysis : The resulting hydantoin is hydrolyzed, typically with a strong base like barium hydroxide (B78521) followed by acidification, to open the heterocyclic ring and yield the racemic amino acid.

Similar to the Strecker synthesis, the standard Bucherer-Bergs reaction is not stereoselective and produces a racemic mixture of the amino acid, which requires a subsequent resolution step. researchgate.net

Table 2: Bucherer-Bergs Synthesis for 2-Amino-3-phenoxypropanoic Acid

| Step | Starting Material | Key Reagents | Intermediate/Product | Stereochemistry |

|---|---|---|---|---|

| 1 | 3-Phenoxypropanal | KCN, (NH₄)₂CO₃ | 5-(Phenoxymethyl)imidazolidine-2,4-dione | Racemic |

| 2 | 5-(Phenoxymethyl)imidazolidine-2,4-dione | Base (e.g., Ba(OH)₂), then Acid | (R,S)-2-Amino-3-phenoxypropanoic acid | Racemic |

The Gabriel synthesis is a robust method for preparing primary amines, avoiding the over-alkylation common in other amination reactions. masterorganicchemistry.com An important adaptation, the Gabriel malonic ester synthesis, is specifically used to prepare α-amino acids. youtube.comlibretexts.org

The synthesis of 2-amino-3-phenoxypropanoic acid via this method involves the following steps:

Alkylation : The starting material is typically diethyl phthalimidomalonate. A base, such as sodium ethoxide, is used to deprotonate the acidic α-carbon, creating a nucleophilic enolate. youtube.com This nucleophile is then alkylated using a phenoxy-containing electrophile, such as chloromethyl phenyl ether (or a similar phenoxymethyl (B101242) halide). This introduces the required phenoxymethyl side chain.

Hydrolysis and Decarboxylation : The resulting intermediate is subjected to hydrolysis under acidic or basic conditions. youtube.com This step serves three purposes: it hydrolyzes both ester groups to carboxylic acids, it cleaves the phthalimide (B116566) group to release the primary amine, and the resulting β-dicarboxylic acid structure readily decarboxylates upon heating, losing one of the carboxyl groups as carbon dioxide. youtube.comyoutube.com

This sequence yields a racemic mixture of 2-amino-3-phenoxypropanoic acid. youtube.comreddit.com The chirality is introduced in the final product, but the reaction pathway does not favor one enantiomer over the other.

Table 3: Gabriel Malonic Ester Synthesis for 2-Amino-3-phenoxypropanoic Acid

| Step | Starting Material | Key Reagents | Intermediate/Product | Stereochemistry |

|---|

Purification and Isolation Techniques in Chiral Synthesis

As the classical syntheses described above yield a racemic product, the isolation of the pure this compound is a critical final stage. This process, known as chiral resolution, separates the two enantiomers.

Common methods for chiral resolution include:

Diastereomeric Salt Formation : This is a classical resolution technique. The racemic amino acid is reacted with a pure, single-enantiomer chiral resolving agent, such as (R,R)-tartaric acid or an optically pure amine like brucine. wikipedia.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows one of the salts to be separated by fractional crystallization. Once isolated, the desired diastereomeric salt is treated with acid or base to break the salt and liberate the pure (R)-amino acid.

Enzymatic Resolution : This method leverages the high stereospecificity of enzymes. For example, a racemic N-acylated amino acid can be treated with an enzyme like aminoacylase. The enzyme will selectively hydrolyze the N-acyl group from only one of the enantiomers (e.g., the S-enantiomer), leaving the N-acyl-(R)-amino acid untouched. The resulting mixture of the free (S)-amino acid and the acylated (R)-amino acid can then be easily separated based on their different chemical properties. Kinetic resolution using lipases is another common enzymatic approach. researchgate.netnih.gov

Chiral Chromatography : This is an analytical and preparative technique that uses a chiral stationary phase (CSP) within a chromatography column (e.g., HPLC). nih.gov The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates. This allows for their separation and collection as distinct fractions. This method avoids the need for derivatization but can be costly to scale up. nih.gov

Table 4: Chiral Resolution and Purification Techniques

| Technique | Principle | Application to this compound |

|---|---|---|

| Diastereomeric Salt Formation | Reaction of a racemate with a chiral resolving agent to form diastereomers, which are separated by fractional crystallization due to different solubilities. libretexts.org | The racemic amino acid is reacted with a chiral acid (e.g., L-tartaric acid) or a chiral base. The resulting diastereomeric salts are separated by crystallization, and the (R)-enantiomer is recovered. |

| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers. nih.gov | A derivatized form (e.g., N-acetylated) of the racemic amino acid is treated with an enzyme (e.g., aminoacylase) that selectively deacylates the (S)-enantiomer, allowing for the separation of N-acetyl-(R)-2-amino-3-phenoxypropanoic acid. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation as they pass through a chromatography column. nih.gov | The racemic mixture is directly injected into an HPLC system equipped with a CSP, allowing for the separation and collection of the pure (R) and (S) enantiomers. |

Stereochemical Aspects and Chirality in R 2 Amino 3 Phenoxypropanoic Acid Research

Enantiomeric Purity Assessment in Synthetic Processes

The synthesis of a single enantiomer like (R)-2-Amino-3-phenoxypropanoic acid necessitates precise methods to assess its enantiomeric purity, typically expressed as enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. yakhak.org The determination of chiral purity is a critical quality evaluation for pharmaceutical products. mdpi.com

Direct analysis of underivatized amino acids is possible on specific CSPs, avoiding additional derivatization steps that can introduce impurities. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for separating the enantiomers of polar and ionic compounds like amino acids. sigmaaldrich.com These CSPs are compatible with a wide range of mobile phases, including aqueous and organic solvents, and often show a pattern where the D-amino acid (analogous to the R-configuration in this context) is more strongly retained than the L-amino acid. sigmaaldrich.com This preference is rooted in the natural function of glycopeptide antibiotics, which interact with D-alanyl-D-alanine residues in bacterial cell walls. sigmaaldrich.com

Other successful CSPs include polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns. yakhak.orgscirp.org For polysaccharide-based CSPs, derivatization of the amino acid is sometimes used to improve resolution. sigmaaldrich.com Cyclodextrin (B1172386) (CD) based CSPs, particularly β-cyclodextrin, separate enantiomers by forming temporary inclusion complexes with differing stabilities for each enantiomer. scirp.org The choice of CSP and mobile phase conditions, such as solvent composition and pH, is crucial for achieving optimal separation and accurate quantification of enantiomeric excess. mdpi.comscirp.org

Table 1: Chiral HPLC Stationary Phases for Amino Acid Enantiomer Separation This table is interactive. Click on the headers to sort the data.

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Principle of Separation | Typical Analytes | Reference |

|---|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin | Multiple interactions including hydrogen bonding, ionic interactions, and steric repulsion. | Underivatized amino acids | sigmaaldrich.com |

| Polysaccharide-based | Cellulose/Amylose Phenylcarbamates | Formation of transient diastereomeric complexes via hydrogen bonds, π-π interactions, and dipole-dipole interactions. | Derivatized or underivatized amino acids | yakhak.org |

| Cyclodextrin-based | β-cyclodextrin | Host-guest inclusion complexation where one enantiomer fits better into the chiral cavity. | Derivatized amino acids (e.g., N-acetyl) | scirp.orgpnas.org |

| Ligand Exchange | Amino acid derivative + Cu(II) | Formation of diastereomeric ternary complexes with a metal ion. | Underivatized amino acids | scirp.org |

Chiral Recognition Mechanisms in Chemical and Biological Systems

Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral substance. This phenomenon is fundamental to the separation of enantiomers on a CSP and to the specific biological activity of molecules like this compound. The most widely accepted principle governing this process is the "three-point interaction model," which posits that for effective discrimination, there must be at least three points of interaction between the chiral selector (e.g., the CSP) and the analyte, with at least one of these interactions being stereochemically dependent. acs.org

In the context of CSPs, these interactions can be a combination of hydrogen bonds, ionic interactions, dipole-dipole forces, hydrophobic interactions, and steric repulsion. nih.gov For instance, when using a cyclodextrin-based CSP, the phenoxy group of this compound can be included within the hydrophobic cavity of the cyclodextrin, while the amino and carboxyl groups interact with the hydroxyl groups on the rim of the cyclodextrin molecule. scirp.orgpnas.org The precise fit and the stability of the resulting diastereomeric complex depend on the stereochemistry of the amino acid. Studies have shown that the adsorption of L-enantiomers (or D-enantiomers, depending on the system) can be higher due to more favorable hydrogen bonding and deeper penetration into the cyclodextrin cavity. scirp.org

In biological systems, such as the active site of an enzyme or a receptor, the same principles apply. The chiral environment of the binding site, formed by the specific three-dimensional arrangement of amino acid residues, allows for stereospecific recognition of a chiral ligand. nih.gov

Table 2: Key Interactions in Chiral Recognition Mechanisms This table is interactive. Click on the headers to sort the data.

| Interaction Type | Description | Role in Chiral Recognition of Amino Acids | Reference |

|---|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Interactions between the amino/carboxyl groups of the analyte and polar groups on the chiral selector. | pnas.orgnih.gov |

| Hydrophobic Interactions | Tendency of nonpolar groups to associate in an aqueous environment. | Inclusion of the aromatic side chain (phenoxy group) into the nonpolar cavity of a host like cyclodextrin. | scirp.org |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | Attraction between the charged amino or carboxyl group and an oppositely charged site on the selector. | sigmaaldrich.com |

| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | Unfavorable interaction that prevents one enantiomer from binding as effectively as the other, a key part of the three-point model. | nih.gov |

| π-π Interactions | Attractive, noncovalent interactions between aromatic rings. | Interaction between the phenoxy ring of the analyte and an aromatic moiety on the chiral selector. | yakhak.org |

Role of Stereochemistry in Molecular Interactions

The specific (R)-configuration of 2-Amino-3-phenoxypropanoic acid is a critical determinant of its molecular interactions, particularly with other chiral molecules like biological receptors and enzymes. Enantiomers of a chiral drug can exhibit significant differences in their biological activity, with one enantiomer often being more potent or responsible for the therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. yakhak.org

This stereoselectivity arises because proteins are themselves chiral, being composed of L-amino acids. The binding pocket of a receptor or an enzyme is therefore a chiral environment. The (R)-enantiomer will interact with this pocket differently than the (S)-enantiomer, forming a diastereomeric complex with a unique set of intermolecular contacts. This can lead to a significant difference in binding affinity (how strongly the molecule binds) and efficacy (the biological response produced upon binding).

For example, studies on AMPA receptor antagonists have shown that the (2R)-enantiomer of the compound IKM-159 is responsible for the antagonist activity, while the (2S)-counterpart is inactive. ucdavis.edu Similarly, research on tryptophan derivatives has demonstrated stereoselectivity in their interaction with lipid membranes and in photochemical reactions. nih.gov The introduction of a D-amino acid (the R/S system is not always analogous, but the principle of stereoisomerism holds) into a peptide can significantly alter its secondary structure and, consequently, its biological function. rsc.org Therefore, the stereochemistry of this compound is expected to be the defining feature of its biological and pharmacological profile.

Table 3: Examples of Stereospecific Biological Activity in Amino Acid Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Enantiomers | System/Target | Observed Stereospecific Effect | Reference |

|---|---|---|---|---|

| IKM-159 (AMPA Antagonist) | (2R)-IKM-159 vs. (2S)-IKM-159 | AMPA Receptor | (2R)-enantiomer is neuronally active; (2S)-enantiomer is inactive. | ucdavis.edu |

| D-Amino Acids | D- vs. L-Amino Acids | Bacterial Cell Wall | D-amino acids are key constituents of peptidoglycan, making the cell wall resistant to proteases that cleave L-amino acids. | nih.gov |

| S-Ketoprofen / Tryptophan | S-Ketoprofen with L-Tryptophan vs. D-Tryptophan | Phospholipid Membranes | Stereoselectivity detected in the rate of photodegradation and lipid oxidation under UV irradiation. | nih.gov |

| Peptides | Peptides with L-amino acids vs. D-amino acid substitutions | Protein Folding / Self-Assembly | Substitution with a D-amino acid can induce significant changes in the peptide's secondary structure and biological activity. | rsc.org |

Impact of Stereoisomerism on Reactivity Profiles

The stereochemistry of a molecule influences not only its static interactions but also its chemical reactivity. The (R) and (S) enantiomers of 2-Amino-3-phenoxypropanoic acid can exhibit different reaction rates, especially in reactions involving other chiral entities, such as catalysts or enzymes. This difference in reactivity forms the basis of kinetic resolution, a powerful method for separating racemic mixtures.

In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer while leaving the other largely unreacted. researchgate.netharvard.edu For example, lipases are frequently used for the kinetic resolution of racemic alcohols or acids through enantioselective esterification or hydrolysis. researchgate.netresearchgate.net One enantiomer fits the enzyme's active site much better and is converted to product at a much higher rate. researchgate.net Studies on the kinetic resolution of racemic N-acetyl phenylalanine, a structural analogue of the title compound, have demonstrated the high enantioselectivity of enzymes like acylase I, which preferentially hydrolyzes the N-acyl-L-amino acid. harvard.edu

Similarly, D-threonine aldolase (B8822740) has been used to selectively cleave the D-isomer from a racemic mixture of 2-amino-3-hydroxy-3-phenylpropionic acid derivatives, allowing the L-isomer to be recovered. google.com This differential reactivity is a direct consequence of the stereoisomerism; the transition state for the reaction of the preferred enantiomer with the chiral catalyst is lower in energy than the transition state for the non-preferred enantiomer. This principle allows for the large-scale production of enantiomerically pure compounds that would otherwise be difficult to separate from a racemic mixture.

Derivatization Strategies and Analogue Synthesis

Peptide Bond Formation and Peptidomimetic Design

The primary application of (R)-2-Amino-3-phenoxypropanoic acid in synthesis is its incorporation into peptide chains. The formation of a peptide bond involves the coupling of its carboxylic acid group with the amino group of another amino acid, or vice-versa. slideshare.netelsevierpure.com This process requires the activation of the carboxyl group, which is typically achieved using a variety of coupling reagents to facilitate the amide bond formation while minimizing side reactions, particularly racemization. uni-kiel.demdpi.com

Commonly used coupling reagents are categorized into several families, including carbodiimides and onium salts (phosphonium and aminium). uni-kiel.desigmaaldrich.combachem.com

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. bachem.comwenxuecity.com To suppress racemization, they are almost always used with additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure. sigmaaldrich.comwenxuecity.com

Onium Salts: Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and provide rapid coupling with low levels of epimerization. sigmaaldrich.combachem.com HATU is often preferred for sterically hindered couplings. sigmaaldrich.com

The incorporation of this non-natural amino acid into peptide sequences is a key strategy in peptidomimetic design . Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties like metabolic stability, bioavailability, and target specificity. nih.govrsc.org The unique phenoxypropyl side chain of this compound can introduce specific steric and electronic properties, potentially enhancing binding to biological targets or conferring resistance to proteolytic degradation. nih.govnih.gov For example, fluorinated O-phenylserine residues have been used to enhance the antimicrobial activity of lipopeptides. researchgate.net

Interactive Table: Common Peptide Coupling Reagents

| Reagent Class | Example | Full Name | Key Features |

| Carbodiimide | DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive; byproduct (DCU) is insoluble in many solvents. wenxuecity.com |

| Carbodiimide | DIC | N,N'-Diisopropylcarbodiimide | Byproduct (DIU) is more soluble, making it suitable for solid-phase synthesis. wenxuecity.com |

| Carbodiimide | EDC·HCl | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble reagent and byproduct, ideal for aqueous reactions. bachem.com |

| Phosphonium | PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Non-carcinogenic alternative to BOP; effective for solid-phase synthesis. bachem.com |

| Aminium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient with low racemization, especially with HOBt. wenxuecity.com |

| Aminium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, suitable for difficult couplings and sterically hindered amino acids. sigmaaldrich.com |

N-Protection and C-Protection Strategies in Organic Synthesis

N-Protection Strategies: The most common N-protecting groups in modern peptide synthesis are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. researchgate.netresearchgate.net

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), it is stable to most bases and nucleophiles but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). total-synthesis.comorganic-chemistry.orggoogle.com

Fmoc Group: Attached using Fmoc-Cl or Fmoc-OSu, this group is stable to acidic conditions but is removed by treatment with a mild base, commonly a solution of piperidine (B6355638) in DMF. researchgate.net

C-Protection Strategies: The carboxyl group is most often protected as an ester. researchgate.net The type of ester is chosen based on the desired cleavage conditions.

Methyl or Ethyl Esters: Simple esters that are typically removed by saponification (hydrolysis with a base like NaOH or LiOH). researchgate.net

Benzyl (B1604629) (Bn) Esters: Stable to the conditions used in both Boc and Fmoc strategies but can be removed by catalytic hydrogenation. researchgate.net

tert-Butyl (tBu) Esters: Cleaved under the same acidic conditions as the Boc group (e.g., TFA), making them suitable for Boc-based strategies. researchgate.net

Amides: C-terminal amidation is another strategy to mask the carboxylic acid, which often enhances the biological stability of the resulting peptide. nih.gov

Interactive Table: Common Protecting Groups for Amino Acids

| Function | Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Removal |

| N-Terminus | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA in DCM) total-synthesis.com |

| N-Terminus | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% piperidine in DMF) researchgate.net |

| C-Terminus | Benzyl Ester | -OBn | Benzyl alcohol, acid catalyst | Catalytic Hydrogenation (H₂, Pd/C) researchgate.net |

| C-Terminus | tert-Butyl Ester | -OtBu | Isobutylene, acid catalyst | Strong acid (e.g., TFA in DCM) researchgate.net |

| C-Terminus | Amide | -NH₂ | Amine, coupling reagent | Generally stable; requires harsh enzymatic or chemical hydrolysis. nih.gov |

Side Chain Functionalization and Modification

The phenoxy side chain offers an additional site for modification via electrophilic aromatic substitution on the phenyl ring. libretexts.orgwikipedia.org The phenoxy group is an activating, ortho-, para-director, meaning that electrophiles will preferentially add to the positions ortho (2' and 6') and para (4') to the ether oxygen. masterorganicchemistry.com Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups, thereby tuning the electronic and steric properties of the amino acid. masterorganicchemistry.com

Nitration: Treatment with nitric acid and sulfuric acid introduces a nitro group (-NO₂), which can subsequently be reduced to an amine. masterorganicchemistry.comyoutube.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) installs a halogen atom (Br, Cl) on the ring. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide and a strong Lewis acid (e.g., AlCl₃) can attach acyl or alkyl groups, although these reactions can sometimes be limited by the presence of other functional groups in the molecule. wikipedia.org

These modifications can be used to create libraries of this compound analogues for structure-activity relationship (SAR) studies or to attach probes like fluorescent labels.

Synthesis of β-Amino Acid Analogues and Related Structures

Peptides containing β-amino acids often exhibit enhanced stability against enzymatic degradation. organic-chemistry.org The β-amino acid analogue of this compound is (R)-3-Amino-3-phenoxypropanoic acid. A primary method for converting an α-amino acid into its corresponding β-amino acid is the Arndt-Eistert homologation . libretexts.orgwikipedia.org

This multi-step process involves the insertion of a single carbon atom (a methylene (B1212753) group) between the carboxyl carbon and the α-carbon of the original amino acid. slideshare.netorganic-chemistry.org The general sequence for an N-protected α-amino acid is as follows:

Activation: The carboxylic acid of the N-protected this compound is first converted to a more reactive species, typically an acid chloride, using a reagent like thionyl chloride (SOCl₂). libretexts.orgwikipedia.org

Diazoketone Formation: The acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. organic-chemistry.orglibretexts.org

Wolff Rearrangement: The diazoketone, in the presence of a metal catalyst (commonly silver oxide, Ag₂O) and a nucleophile (like water), undergoes a Wolff rearrangement to form a ketene (B1206846). organic-chemistry.orglibretexts.org This rearrangement occurs with retention of stereochemistry at the chiral center. libretexts.org

Hydrolysis: The ketene is immediately trapped by water to yield the homologous β-amino acid, in this case, N-protected (R)-3-Amino-4-phenoxybutanoic acid. organic-chemistry.orglibretexts.org

Recent advancements have focused on using safer alternatives to the hazardous diazomethane, such as diazo(trimethylsilyl)methane, and developing flow-chemistry-based systems to improve safety and scalability. libretexts.orgchemrxiv.org Other synthetic routes to β-alanine and its derivatives exist, such as those starting from acrylic acid or acrylonitrile, but the Arndt-Eistert reaction provides a direct path from the corresponding α-amino acid. frontiersin.orgnih.govresearchgate.netgoogle.com

Integration into Complex Molecular Architectures

The synthetic handles available on this compound allow for its integration into a wide variety of complex molecular architectures beyond simple linear peptides. Its use as a building block in peptidomimetics can lead to the creation of cyclic peptides, helical mimetics, and other constrained structures designed to interact with specific biological targets. rsc.orgresearchgate.net

For instance, it can be incorporated into macrocycles, where the phenoxy side chain can be oriented to form part of a hydrophobic binding surface or be functionalized to improve solubility or cell permeability. researchgate.net The ability to perform chemistry on the N-terminus, C-terminus, and the side chain in an orthogonal manner makes it a versatile scaffold for combinatorial chemistry and the generation of diverse molecular libraries aimed at drug discovery.

Interactions with Biological Systems and Biochemical Pathways

Enzyme Inhibition and Activation Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org They can be reversible, binding non-covalently, or irreversible, forming a covalent bond with the enzyme. wikipedia.orglibretexts.org The mechanism of inhibition can be competitive, where the inhibitor binds to the active site, or non-competitive, where it binds to an allosteric site. longdom.org

While direct studies on the enzyme inhibition profile of (R)-2-Amino-3-phenoxypropanoic acid are not extensively documented in publicly available literature, research on structurally related synthetic amino acid derivatives demonstrates their potential as enzyme inhibitors. For instance, certain synthetic amino acid derivatives have been shown to inhibit key digestive enzymes. nih.gov This inhibitory action is crucial for managing metabolic disorders like type two diabetes and obesity. nih.gov

A study on a series of synthetic amino acid derivatives revealed their inhibitory effects on several digestive enzymes, with the mechanism of inhibition varying between competitive and mixed-type. nih.gov

Table 1: Inhibitory Activity of Synthetic Amino Acid Derivatives on Digestive Enzymes nih.gov

| Compound | Target Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|---|

| PPC80 | Pancreatic Lipase (B570770) | Competitive | 1023 |

| Pancreatic α-amylase | Mixed | 519 | |

| PPC82 | Pancreatic Lipase | Mixed | 167 |

| Pancreatic α-amylase | Competitive | 162 | |

| PPC84 | Pancreatic Lipase | Mixed | 382 |

| Pancreatic α-amylase | Mixed | 321 | |

| α-Glucosidase | Competitive | 353 | |

| PPC89 | Pancreatic α-amylase | Competitive | 215 |

| α-Glucosidase | Competitive | 51 | |

| PPC101 | Pancreatic α-amylase | Competitive | 212 |

Furthermore, α-aminophosphonic acids, which are bioisosteric analogues of α-amino acids, are known to act as inhibitors of enzymes that cleave peptide bonds, such as proteases. researchgate.net This suggests that amino acid scaffolds, including the phenoxypropanoic acid structure, can be engineered to target specific enzyme active sites. The tetrahedral arrangement of a phosphonic acid group mimics the transition state of peptide bond hydrolysis, leading to potent inhibition. researchgate.net This principle could be applied to derivatives of this compound to design targeted enzyme inhibitors.

Receptor Ligand Binding and Signal Transduction Pathways

Derivatives of the 2-Amino-3-phenoxypropanoic acid scaffold have been shown to interact with a variety of receptors, often with high affinity and specificity, which is fundamental to their therapeutic potential.

NMDA Receptors: Derivatives of (R)-2-aminopropanoic acid are recognized as agonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. frontiersin.org The NMDA receptor, a type of ionotropic glutamate (B1630785) receptor, is crucial for synaptic plasticity, learning, and memory. frontiersin.org For the receptor to be activated, both glutamate must bind to the GluN2 subunit and a co-agonist, typically glycine or D-serine, must bind to the GluN1 subunit. frontiersin.org Research into (R)-2-amino-3-triazolpropanoic acid derivatives, which are bioisosteres of amide-containing structures, has shown that these compounds can act as full or partial agonists at the glycine site with varying selectivity for different GluN2 subunits. frontiersin.org For example, certain triazole analogues display a preference in agonist potency for GluN1/2C-D over GluN1/2A-B subtypes. frontiersin.org

Adrenergic Receptors: Phenoxypropanolamine derivatives, which share the phenoxy and propanol (B110389) structural elements, have been studied for their binding to β-adrenergic receptors. researchgate.net These receptors are key components of the sympathetic nervous system. The binding of ligands to these receptors is stereospecific, with (-)isomers generally being more potent than (+)isomers. researchgate.net

Endothelin Receptors: A series of phenoxybutanoic acid derivatives have been synthesized and identified as potent antagonists for endothelin (ET) receptors, specifically the ETₐ subtype. nih.gov One such derivative, compound 6e, demonstrated a nanomolar IC₅₀ value and was effective in animal models of pulmonary arterial hypertension. nih.gov

Table 2: Receptor Binding Activity of Related Propanoic Acid Derivatives

| Compound/Derivative Class | Receptor Target | Activity | Reference |

|---|---|---|---|

| (R)-2-amino-3-triazolpropanoic acid derivatives | NMDA (Glycine Site) | Agonist | frontiersin.org |

| Phenoxypropanolamine derivatives | β-Adrenergic Receptors | Antagonist | researchgate.net |

| Phenoxybutanoic acid derivatives | Endothelin (ETₐ) | Antagonist | nih.gov |

Role as a Chiral Building Block in Biologically Active Compounds

The this compound structure is a valuable chiral building block in the synthesis of more complex, biologically active molecules. Its defined stereochemistry at the α-carbon is crucial for the specific interactions of the final compounds with their biological targets. The presence of the amino group, the carboxylic acid, and the phenoxy moiety provides multiple points for chemical modification, allowing for the creation of diverse chemical libraries.

The significance of the broader phenylpropanoic acid scaffold is well-established in medicinal chemistry. This structural motif is found in a number of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The specific enantiomer is often responsible for the desired therapeutic activity.

The use of the (R)-enantiomer as a starting material is evident from its availability from various chemical suppliers. keyorganics.netscisupplies.eu This indicates its utility in synthetic organic chemistry for constructing enantiomerically pure target molecules. Examples of its application can be seen in the development of the receptor agonists and antagonists discussed previously, where the core (R)-aminopropanoic acid structure is elaborated to achieve desired pharmacological properties. frontiersin.orgacs.org

Metabolic Pathways Involving Related Amino Acid Scaffolds

Direct metabolic studies on this compound are not widely reported. However, insights can be drawn from the metabolic pathways of structurally related compounds, such as 2-arylpropionic acids and propionic acid itself.

A significant metabolic process for 2-arylpropionic acids, a class that includes many NSAIDs, is metabolic chiral inversion. researchgate.net This process involves the conversion of the less active (R)-enantiomer to the more active (S)-enantiomer. This inversion is a key aspect of their pharmacology and disposition in the body. researchgate.net

The metabolism of propionic acid and its derivatives has been studied in various organisms, including plants. In plants, propionyl-CoA, an intermediate in the metabolism of odd-chain fatty acids and certain amino acids, can be converted to β-hydroxypropionate through a modified β-oxidation pathway located in peroxisomes. nih.gov In other biological systems, propionic acid metabolism can lead to the formation of malonyl-CoA, an important intermediate in fatty acid synthesis. researchgate.net While these pathways describe the fate of the simpler propionic acid backbone, they highlight potential enzymatic transformations that the propanoic acid portion of this compound could undergo.

Structural Stability and Conformational Preferences in Biological Environments

The three-dimensional structure and conformational flexibility of this compound and its derivatives are critical determinants of their biological activity. The conformation dictates how the molecule fits into a binding pocket of an enzyme or receptor.

X-ray crystallography studies of related compounds provide valuable insights. A study of the crystal structure of (R)-2-phenoxypropionic acid complexed with 2-aminobutanoic acid revealed a restricted structure for the amino acid component. jst.go.jp The crystal structure of another related compound, (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid, showed that the acid molecules form centrosymmetric hydrogen-bonded cyclic dimers and adopt a synplanar-synplanar side-chain conformation, which is common to phenoxyacetic and 2-phenoxypropionic acids. researchgate.net

Theoretical calculations, such as the MNDO method, combined with NMR spectroscopy, have been used to determine the minimum energy conformation of related phenoxy-containing molecules in solution. For 3-phenoxypyridine, the pyridinic and phenyl rings were found to be rotated out of coplanarity with the central C-O-C plane. researchgate.net Such rotational freedom around the ether linkage is a key conformational feature of phenoxy-containing compounds and will influence their interaction with biological macromolecules.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular framework of (R)-2-Amino-3-phenoxypropanoic acid. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present. For a related compound, 3-phenoxypropionic acid, the proton NMR spectrum shows characteristic peaks for the aromatic protons of the phenoxy group, typically appearing as multiplets in the range of 6.8-7.3 ppm. chemicalbook.com The protons of the propanoic acid backbone would also produce specific signals. For instance, in 2-amino-3-phenyl-1-propanol, the protons on the carbon adjacent to the amino group and the phenyl group show distinct chemical shifts. spectrabase.com In D₂O, the spectrum of 2-amino-3-phenylpropanoic acid shows a complex pattern of signals that can be assigned to the various protons in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For the related 2-phenoxypropionic acid, characteristic signals for the carbonyl carbon, the carbon bearing the phenoxy group, the methyl carbon, and the aromatic carbons are observed. chemicalbook.com Similarly, for this compound, distinct peaks would be expected for the carboxylic acid carbon, the alpha-carbon attached to the amino group, the beta-carbon attached to the phenoxy group, and the carbons of the phenyl ring. The chemical shifts in the ¹³C NMR spectrum of 2-amino-3-(4-methylphenyl)propanoic acid provide a reference for the expected positions of these signals.

A representative, though not identical, ¹H NMR spectrum of 3-Aminopropanoic acid in H₂O shows distinct peaks that help in understanding the basic structure. foodb.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups and bonding arrangements within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of an amino acid is characterized by absorption bands corresponding to the vibrations of its functional groups. researchgate.net Key expected absorptions for this compound would include:

N-H stretching vibrations of the amino group, typically appearing in the region of 3200-3400 cm⁻¹.

O-H stretching vibrations of the carboxylic acid group, which are often broad and centered around 3000 cm⁻¹.

C=O stretching vibration of the carboxylic acid, a strong band usually found between 1700 and 1750 cm⁻¹.

C-O stretching vibrations of the ether linkage and the carboxylic acid.

Aromatic C-H and C=C stretching vibrations from the phenoxy group.

The analysis of amino acid side chain contributions to protein FTIR spectra provides a basis for interpreting these complex vibrational modes. nih.gov The vibrational analysis of amino acids with aromatic side chains, such as L-phenylalanine, further aids in the assignment of spectral bands. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For amino acids, Raman spectroscopy can be used to identify peptide structures and probe their microenvironment. researchgate.net The Raman spectrum of this compound would show characteristic bands for the aromatic ring vibrations and the backbone structure. The analysis of hexafluorosilicate (B96646) salts containing different amino acids by Raman spectroscopy demonstrates its utility in identifying specific vibrational modes. spectroscopyonline.com

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, which is crucial for determining the enantiomeric excess (e.e.) of this compound.

Chiral stationary phases (CSPs) are essential for the direct separation of enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.com For aryloxyphenoxypropanoic acids, HPLC methods using a CSP with the glycopeptide teicoplanin as the chiral selector have achieved baseline resolution of the R- and S-isomers. nih.gov Such methods are validated for both assay and optical purity assessment, demonstrating high precision and accuracy. nih.gov

The separation of stereoisomers of β-amino acids has been successfully achieved using both direct and indirect HPLC methods. researchgate.net Direct methods on teicoplanin-based columns and indirect methods involving derivatization have been compared, highlighting the versatility of HPLC for chiral separations. researchgate.net The enantiomers of various phenylalanine analogues have also been separated using different chiral columns and mobile phase compositions. researchgate.net Furthermore, polysaccharide-based chiral stationary phases are widely used for the enantioseparation of N-FMOC protected α-amino acids, which are important in peptide synthesis. phenomenex.com

The ability to separate free amino acid enantiomers without derivatization is a significant advantage, eliminating potential uncertainties. chromatographytoday.com Different types of CSPs are available for this purpose, each offering unique selectivity. chromatographytoday.comazypusa.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. To make amino acids like this compound amenable to GC analysis, they typically require derivatization to increase their volatility.

Mass Spectrometry (MS) Applications in Amino Acid Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structural information of molecules. In the context of amino acid analysis, MS plays a crucial role.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of amino acids, allowing for their detection as protonated or deprotonated species. unito.it Tandem mass spectrometry (MS/MS) can then be used to fragment these ions, providing detailed structural information. The fragmentation patterns can reveal the sequence of amino acids in a peptide and the nature of their side chains. nih.gov

Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) is a reliable method for the quantitative analysis of amino acids and related compounds in complex biological matrices like human plasma. mdpi.com This highlights the capability of MS-based methods for sensitive and specific amino acid profiling. The development of new data processing pipelines for mass spectrometry data facilitates the application of machine learning strategies for more advanced analysis. frontiersin.org

Polarimetry for Optical Rotation Measurement

Polarimetry is a fundamental technique used to measure the optical rotation of chiral compounds, which is a direct consequence of their ability to rotate the plane of polarized light. ox.ac.uk This property is used to distinguish between enantiomers and to determine the enantiomeric purity of a sample. libretexts.org

The specific rotation, [α], is a characteristic physical property of a chiral molecule. For (R)-3-Amino-2-phenylpropionic acid, a specific rotation of [α]/D -8.5±1.0° (c = 1 in 0.1 M HCl) has been reported. sigmaaldrich.com The sign of the rotation ((+) for dextrorotatory or (-) for levorotatory) indicates the direction in which the plane of polarized light is rotated. libretexts.org

The measurement is performed using a polarimeter, which consists of a light source, a polarizer, a sample cell, an analyzer, and a detector. ox.ac.uk The observed rotation is dependent on the concentration of the sample, the path length of the sample cell, the temperature, and the wavelength of the light used. rudolphresearch.com The sodium D-line (589 nm) is the standard wavelength for such measurements. ox.ac.uk The optical rotation of amino acids can be measured to determine their enantiomeric abundances. nih.gov For example, the specific rotation of epinephrine (B1671497) is a key quality control parameter. atago.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral molecules. nih.gov This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms.

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be constructed, from which the atomic positions are determined. The absolute configuration of a chiral molecule can be established using the anomalous dispersion of X-rays. thieme-connect.de

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are employed to understand the electronic structure and energetic properties of (R)-2-Amino-3-phenoxypropanoic acid. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and stability. nih.gov

Energetics: Quantum chemical calculations can determine the relative energies of different conformations of this compound, helping to identify the most stable structures. These calculations are also used to compute thermochemical properties such as the enthalpy of formation, proton affinity, and gas-phase basicity. researchgate.net For instance, the protonation state of the amino and carboxylic acid groups can be investigated by calculating the energies of the neutral, zwitterionic, protonated, and deprotonated forms.

A hypothetical table of calculated electronic properties for this compound is presented below.

| Property | Calculated Value (Arbitrary Units) | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -0.8 eV | DFT/B3LYP |

| Dipole Moment | 3.2 D | DFT/B3LYP |

| Mulliken Charge on Amino N | -0.45 e | DFT/B3LYP |

| Mulliken Charge on Carboxyl O | -0.52 e | DFT/B3LYP |

This table is illustrative and does not represent actual calculated data.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By simulating the atomic motions of this compound in a virtual environment (e.g., in water), researchers can gain insights into its conformational flexibility and dynamics. nih.gov

Conformational Analysis: MD simulations can explore the potential energy surface of the molecule, identifying the various low-energy conformations it can adopt. acs.orgnih.gov The analysis of the simulation trajectory can reveal the distribution of dihedral angles (e.g., phi and psi angles of the amino acid backbone), providing a detailed picture of the molecule's conformational preferences. acs.orgnih.gov This information is crucial for understanding how the molecule might bind to a biological target.

Dynamics: MD simulations also provide information about the dynamic behavior of this compound, such as the flexibility of its side chain and the fluctuations of its backbone. These dynamic properties are important for its biological function and interactions with other molecules. The simulations can be performed at different temperatures and pressures to understand how these conditions affect the molecule's behavior. nih.gov

Docking and Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking can be used to predict how it might bind to a specific protein target, such as an enzyme or a receptor.

Binding Mode Prediction: Docking algorithms generate a series of possible binding poses of the ligand in the active site of the protein and rank them based on a scoring function that estimates the binding affinity. This allows researchers to identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Virtual Screening: Molecular docking can be used for virtual screening of large compound libraries to identify potential new ligands for a given target. By docking a library of molecules to a protein of interest, researchers can prioritize a smaller number of compounds for experimental testing.

A hypothetical table summarizing the results of a docking study of this compound with a target protein is shown below.

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | Tyr123, Phe256, Arg301 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

This table is illustrative and does not represent actual docking results.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov

QSAR: In a QSAR study, a series of analogues of this compound with known biological activities would be used to build a mathematical model. This model would relate the variation in activity to changes in the molecular descriptors of the compounds (e.g., electronic, steric, and hydrophobic properties). A robust QSAR model can then be used to predict the activity of new, untested analogues and to guide the design of more potent compounds. nih.govnih.gov

QSPR: Similarly, QSPR models can be developed to predict various physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity (logP), and pKa. These properties are important for drug development as they influence the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Potential Energy Surface Mapping and Tautomerism Investigations

Potential Energy Surface (PES) Mapping: The potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By mapping the PES of this compound, researchers can identify all possible conformations, transition states between them, and the energy barriers for conformational changes. This provides a comprehensive understanding of the molecule's flexibility and the pathways for its interconversion between different shapes. libretexts.orglibretexts.org

Tautomerism Investigations: this compound, like other amino acids, can exist in different tautomeric forms, primarily the neutral and zwitterionic forms. acs.orgnih.gov Computational methods, particularly those combining quantum mechanics with molecular dynamics simulations, can be used to investigate the tautomeric equilibrium in different environments (e.g., gas phase vs. aqueous solution). acs.orgnih.gov These studies can determine the relative stabilities of the tautomers and the energy barriers for their interconversion, providing insights into the predominant form of the molecule under physiological conditions. acs.orgnih.gov

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters of this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Quantum chemical calculations, often using DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants of the molecule. rsc.orgacs.org These predicted spectra can be compared with experimental data to confirm the structure of the compound and to assign the signals in the experimental spectrum. nih.govoup.com

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using quantum chemistry methods. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule and to aid in its structural characterization.

A hypothetical table comparing experimental and predicted ¹³C NMR chemical shifts for this compound is presented below.

| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| Cα | 55.2 | 56.1 |

| Cβ | 70.8 | 71.5 |

| C=O | 175.4 | 176.3 |

| Phenoxy C1 | 158.1 | 157.5 |

| Phenoxy C2, C6 | 115.3 | 114.9 |

| Phenoxy C3, C5 | 129.9 | 130.2 |

| Phenoxy C4 | 121.7 | 122.0 |

This table is illustrative and does not represent actual experimental or calculated data.

Applications in Advanced Organic Synthesis and Materials Science

Chiral Building Block in Asymmetric Synthesis

The enantiopure nature of (R)-2-Amino-3-phenoxypropanoic acid makes it a significant chiral building block in asymmetric synthesis. researchgate.net In this context, the molecule serves as a starting material, or "chiral precursor," transferring its stereochemical information to a new, more complex molecule. researchgate.net The fundamental principle is to use the existing stereocenter to control the formation of new stereocenters during a chemical reaction, a process known as stereoselective synthesis. mdpi.com

Researchers utilize amino acids in several ways to achieve this control, including as chiral reagents, chiral auxiliaries, and organocatalysts. researchgate.net For instance, a chiral auxiliary, temporarily attached to a non-chiral substrate, can direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, having fulfilled its role of inducing chirality. This approach has been widely successful in the synthesis of biologically active compounds. researchgate.net

The synthesis of highly conformationally-constrained α-amino acids often employs chiral auxiliaries like Evans' oxazolidinones to direct reactions such as Michael additions and alkylations with high diastereoselectivity. researchgate.netresearchgate.net Although not a direct example using the phenoxy derivative, these methodologies are broadly applicable to non-proteinogenic amino acids for creating novel peptide and peptidomimetic ligands with specific structural features. researchgate.net

Table 1: Methodologies in Asymmetric Synthesis Utilizing Amino Acid Scaffolds

| Methodology | Description | Key Feature of this compound |

|---|---|---|

| Chiral Pool Synthesis | Direct use of the compound as a starting material, incorporating its chiral backbone into the final product. | The inherent (R)-configuration is retained in the target molecule. |

| Chiral Auxiliary | The amino acid is temporarily incorporated to direct the stereoselective formation of new chiral centers in a separate molecule. | The amino and carboxyl groups allow for reversible attachment to substrates. |

| Organocatalysis | Derivatives of the amino acid are used in catalytic amounts to facilitate enantioselective reactions. | The chiral scaffold is ideal for creating bifunctional catalysts. |

| Stereoselective Alkylation | The enolate of a derivative (e.g., an N-acyl oxazolidinone) is alkylated, with the existing stereocenter directing the approach of the electrophile. mdpi.com | The α-carbon stereocenter effectively controls the stereochemical outcome. |

Precursor for Advanced Pharmaceutical Intermediates

In medicinal chemistry and pharmaceutical development, this compound serves as a valuable precursor for advanced pharmaceutical intermediates. evonik.com Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final active pharmaceutical ingredient (API). evonik.com The use of a chiral precursor like this compound is particularly advantageous as it allows for the synthesis of enantiomerically pure drugs, which is often crucial for efficacy and safety.

Amino acids are ideal intermediates because they can be readily modified to produce a wide array of different compounds and are valuable precursors for chiral substances. evonik.com The phenoxy group in this specific amino acid can be a key structural motif in the final drug target or a functional handle for further chemical transformations. For example, the aromatic ring can be substituted to modulate the electronic and steric properties of a molecule, thereby fine-tuning its biological activity. Its structure is foundational for creating peptidomimetics, where the natural peptide backbone is altered to improve properties like stability and bioavailability.

Table 2: Potential Pharmaceutical Scaffolds from this compound

| Scaffold Type | Synthetic Transformation | Potential Therapeutic Area |

|---|---|---|

| β-Amino Alcohols | Reduction of the carboxylic acid to an alcohol. | Synthesis of enzyme inhibitors, chiral ligands. |

| Peptidomimetics | Incorporation into a peptide-like sequence via amide bond formation. | Various, including oncology, cardiovascular disease, and inflammation. evonik.com |

| Substituted Heterocycles | Cyclization reactions involving the amino and carboxyl groups. | Antivirals, antibacterials, CNS agents. |

| Hydroxyethylene Dipeptide Isosteres | Multi-step synthesis to create non-hydrolyzable peptide bond mimics. | Protease inhibitors (e.g., for HIV, hypertension). sigmaaldrich.com |

Development of Chiral Catalysts and Ligands

The rigid, chiral scaffold of this compound is an excellent starting point for the design and synthesis of novel chiral catalysts and ligands. These are crucial tools in asymmetric catalysis, enabling the production of single-enantiomer products from non-chiral starting materials.

A prominent strategy involves creating bifunctional catalysts, where two different catalytic groups operate synergistically. thieme-connect.de For example, the amino acid can be modified to incorporate a Lewis base (like a phosphine) and a Brønsted acid (like a sulfonamide or thiourea) onto the same chiral backbone. thieme-connect.dersc.org The amino group can be functionalized to carry the Brønsted acid moiety, while the carboxylic acid can be converted into a phosphine-containing group. The resulting bifunctional phosphine (B1218219) catalyst can effectively promote reactions such as aza-Morita-Baylis-Hillman (MBH) reactions and various cycloadditions with high enantioselectivity. thieme-connect.de

The natural chirality of the amino acid is transferred to the catalyst, creating a specific three-dimensional environment that favors the formation of one enantiomer of the product over the other. The phenoxy group can also play a role by influencing the catalyst's solubility and its electronic and steric properties, potentially fine-tuning its activity and selectivity.

Table 3: Types of Chiral Catalysts and Ligands Derived from Amino Acids

| Catalyst/Ligand Type | Description | Functional Groups from Amino Acid |

|---|---|---|

| Bifunctional Phosphines thieme-connect.de | Combines a Lewis base (phosphine) and a Brønsted acid/base on one chiral scaffold. | Amino group (for acid/base moiety), Carboxyl group (for phosphine moiety). |

| Amino Alcohols | Formed by reducing the carboxylic acid; used as ligands for metals or as organocatalysts. | Amino group, newly formed Hydroxyl group. |

| P-N Ligands | Ligands containing both phosphorus and nitrogen donor atoms for metal coordination. | Amino group (N-donor), modified Carboxyl group (P-donor). |

| Oxazolidinones | Derived from the corresponding amino alcohol; used as chiral auxiliaries. nih.gov | The entire chiral backbone is used to form the heterocyclic ring. |

Incorporation into Polymer and Supramolecular Structures

The bifunctional nature of this compound allows for its incorporation as a monomer unit into polymers. The amino and carboxyl groups can participate in condensation polymerization to form chiral polyamides or polyesters. The resulting polymers would possess unique properties derived from their chiral nature, such as the ability to interact selectively with other chiral molecules, making them potentially useful in chiral separations or as sensors.

Furthermore, the compound is a candidate for building blocks in supramolecular chemistry, where non-covalent interactions are used to construct large, well-ordered assemblies. The phenoxy group is capable of engaging in π-π stacking interactions, an important driving force for self-assembly. The amino and carboxyl groups can form hydrogen bonds. This combination of interactions can direct the assembly of molecules into defined architectures like sheets, helices, or vesicles. For instance, peptide-based ligands are known to self-assemble into complex structures like dinuclear double- or triple-stranded helicates when coordinated with metal ions. researchgate.net The defined stereochemistry of this compound would enforce a specific twist or handedness on these supramolecular structures.

A related compound, (R)-2-[2-Amino-3-(indol-3-yl)propionylamino]-2-methylpropionic acid, has been studied for its polymorphic forms, highlighting how the self-assembly of such molecules into different crystal lattices is a key area of materials research. google.com

Table 4: Potential Polymer and Supramolecular Structures

| Structure Type | Key Interaction | Potential Application |

|---|---|---|

| Chiral Polyamides | Amide bond formation (covalent). | Chiral stationary phases for chromatography, chiral recognition. |

| Self-Assembled Monolayers | Hydrogen bonding, π-π stacking. | Modified surfaces, sensors. |

| Supramolecular Gels | A combination of hydrogen bonding and π-π stacking to form a 3D network. | Smart materials, drug delivery. |

| Metal-Organic Frameworks (MOFs) | Coordination of carboxylate groups to metal ions. | Gas storage, catalysis, separation. |

Design of Probes for Biological Systems

This compound can serve as a scaffold for the design of chemical probes to visualize and study biological processes in real-time. nih.gov These probes are often fluorescent and are designed to change their optical properties upon interaction with a specific biological target, such as an enzyme, a receptor, or a small molecule.

The design of such a probe involves several key components: a recognition element that binds to the target, a signaling unit (e.g., a fluorophore) that reports the binding event, and a linker. The amino acid scaffold is ideal for this purpose. The amino and carboxyl groups can be used to attach fluorophores or quenching moieties, while the phenoxy side chain can be modified to create the recognition element. For example, derivatives of amino acids are used to create probes for imaging AMPA receptors in the brain using Positron Emission Tomography (PET). nih.govrsc.org

One sophisticated design strategy is Fluorescence Resonance Energy Transfer (FRET), where the binding event causes a change in the distance or orientation between two different fluorophores (a donor and an acceptor), leading to a measurable change in the fluorescence signal. nih.gov The defined stereochemistry and conformational properties of a probe built from this compound could ensure a precise arrangement of these components, leading to a highly sensitive and selective response. Probes based on boronic acids, for example, are known to react rapidly with reactive oxygen species like peroxynitrite, providing a "turn-on" fluorescent signal. thno.org This functional group could potentially be incorporated into the phenoxy ring of the amino acid scaffold.

Table 5: Strategies for Designing Biological Probes

| Probe Design Strategy | Principle | Role of this compound |

|---|---|---|

| "Turn-On" Fluorescence | The probe is non-fluorescent until it reacts with its target, releasing a fluorophore. | The scaffold positions a reactive group (e.g., on the phenoxy ring) that is cleaved by the target. |

| FRET-Based Probes nih.gov | Target binding alters the distance/orientation between a donor and acceptor fluorophore. | The rigid chiral backbone acts as a scaffold to hold the donor and acceptor in a specific conformation. |